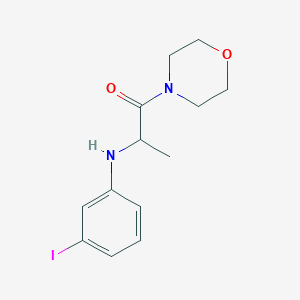
2-((3-Iodophenyl)amino)-1-morpholinopropan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((3-Iodophenyl)amino)-1-morpholinopropan-1-one is an organic compound that features a morpholine ring and an iodinated phenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Iodophenyl)amino)-1-morpholinopropan-1-one typically involves the reaction of 3-iodoaniline with 1-chloro-3-morpholinopropan-1-one under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2-((3-Iodophenyl)amino)-1-morpholinopropan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The iodinated phenyl group can participate in substitution reactions, such as Suzuki-Miyaura coupling, to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives depending on the reagents used.
科学的研究の応用
2-((3-Iodophenyl)amino)-1-morpholinopropan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-((3-Iodophenyl)amino)-1-morpholinopropan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The iodinated phenyl group can enhance binding affinity to these targets, while the morpholine ring can modulate the compound’s pharmacokinetic properties. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 2-((3-Bromophenyl)amino)-1-morpholinopropan-1-one
- 2-((3-Chlorophenyl)amino)-1-morpholinopropan-1-one
- 2-((3-Fluorophenyl)amino)-1-morpholinopropan-1-one
Uniqueness
2-((3-Iodophenyl)amino)-1-morpholinopropan-1-one is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. The iodine atom can participate in halogen bonding, which can enhance the compound’s interaction with biological targets and improve its efficacy in various applications.
特性
分子式 |
C13H17IN2O2 |
|---|---|
分子量 |
360.19 g/mol |
IUPAC名 |
2-(3-iodoanilino)-1-morpholin-4-ylpropan-1-one |
InChI |
InChI=1S/C13H17IN2O2/c1-10(13(17)16-5-7-18-8-6-16)15-12-4-2-3-11(14)9-12/h2-4,9-10,15H,5-8H2,1H3 |
InChIキー |
FFJKLCAHXMUNIO-UHFFFAOYSA-N |
正規SMILES |
CC(C(=O)N1CCOCC1)NC2=CC(=CC=C2)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















